molecular formula C10H6F4O2 B8067356 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B8067356
M. Wt: 234.15 g/mol
InChI Key: HWBLGORXWYIISR-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is a high-purity chemical compound offered for research and development purposes. As a cinnamic acid derivative featuring both fluorine and trifluoromethyl substituents on the phenyl ring, this compound serves as a valuable synthetic intermediate . The specific arrangement of these functional groups is known to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a building block of interest in medicinal chemistry for the design of potential bioactive molecules . Compounds with similar fluorinated and trifluoromethylated aromatic structures are frequently explored in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers utilize this compound strictly in laboratory settings for non-clinical investigations. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Prior to handling, researchers should consult available safety data and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLGORXWYIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing cinnamic acid derivatives, including 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid to form an α,β-unsaturated carboxylic acid.

Procedure :

  • Starting Material : 2-Fluoro-4-(trifluoromethyl)benzaldehyde is reacted with malonic acid in the presence of a base (e.g., pyridine or piperidine).

  • Conditions : The reaction is typically conducted under reflux in a polar aprotic solvent (e.g., dimethylformamide or acetic acid) at 80–120°C for 6–24 hours.

  • Workup : The crude product is acidified to precipitate the target compound, followed by recrystallization or chromatography for purification.

Key Parameters :

  • Base Selection : Pyridine enhances reaction efficiency by absorbing water, shifting equilibrium toward product formation.

  • Solvent Effects : Acetic acid improves solubility of the aromatic aldehyde, while DMF accelerates reaction kinetics.

  • Yield : Typical yields range from 65% to 85%, depending on the purity of the starting aldehyde.

Limitations :

  • Competing side reactions, such as decarboxylation, may reduce yield.

  • Requires stoichiometric amounts of base, generating acidic waste.

Wittig Reaction

The Wittig reaction offers an alternative route to construct the propenoic acid backbone via phosphorus ylide intermediates. This method is advantageous for stereoselective synthesis but involves more complex reagent preparation.

Procedure :

  • Ylide Generation : Triphenylphosphine reacts with ethyl bromoacetate to form a phosphonium salt, which is treated with a strong base (e.g., n-BuLi) to generate the ylide.

  • Coupling : The ylide reacts with 2-fluoro-4-(trifluoromethyl)benzaldehyde to form the ethyl ester of the target compound.

  • Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Key Parameters :

  • Steric Effects : Bulky substituents on the aldehyde can hinder ylide reactivity, necessitating elevated temperatures.

  • Yield : Reported ester yields range from 70% to 90%, with hydrolysis achieving >95% conversion.

Advantages :

  • Excellent control over double-bond geometry (E/Z selectivity).

  • Compatible with sensitive functional groups due to mild reaction conditions.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate Knoevenagel condensations, reducing reaction times from hours to minutes.

Procedure :

  • Reagents : 2-Fluoro-4-(trifluoromethyl)benzaldehyde, malonic acid, and a catalytic amount of piperidine.

  • Conditions : Irradiation at 100–150°C for 10–30 minutes in a sealed vessel.

  • Yield : 80–90% with >95% purity, as reduced side reactions improve selectivity.

Benefits :

  • Energy-efficient and scalable for high-throughput synthesis.

  • Enhanced reproducibility compared to conventional heating.

Catalytic Methods Using Ionic Liquids

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) serve as green solvents and catalysts for Knoevenagel condensations.

Procedure :

  • Reaction : Conducted at 60–80°C with a 5 mol% ionic liquid catalyst.

  • Recovery : The ionic liquid is recycled via distillation, minimizing waste.

  • Yield : 75–85%, comparable to traditional methods but with reduced environmental impact.

Advantages :

  • Eliminates volatile organic solvents.

  • Catalytic recycling lowers production costs.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Scalability
Knoevenagel CondensationMalonic acid, pyridineReflux, 6–24 h65–85%90–95%High
Wittig ReactionPhosphonium ylide, ethyl bromoacetate0–25°C, 2–4 h70–90%85–90%Moderate
Microwave-AssistedPiperidine catalyst100–150°C, 10–30 min80–90%>95%High
Ionic Liquid Catalysis[BMIM][BF₄]60–80°C, 3–5 h75–85%90–95%Moderate

Key Findings :

  • Microwave synthesis offers the best balance of yield and efficiency but requires specialized equipment.

  • Ionic liquid methods are environmentally superior but face challenges in catalyst recovery.

  • Wittig reaction is preferred for stereochemical control but involves toxic reagents.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Introducing fluorine at the ortho position requires careful substrate design. Directed ortho-metallation using lithium diisopropylamide (LDA) followed by electrophilic fluorination has been explored but remains low-yielding (<50%).

Trifluoromethyl Group Stability

The trifluoromethyl group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and inert atmospheres are critical during workup to preserve integrity.

Scalability of Microwave Methods

While microwave synthesis is efficient, scaling beyond laboratory batches requires continuous-flow reactors to maintain temperature uniformity .

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H10_{10}F4_{4}O2_{2}
  • Molecular Weight : 286.21 g/mol
  • IUPAC Name : 3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
  • Structural Features : The compound features a phenyl ring substituted with both fluoro and trifluoromethyl groups, which enhance its lipophilicity and biological activity.

Pharmaceuticals

3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid serves as an essential intermediate in synthesizing pharmaceutical compounds targeting specific receptors or enzymes. Its unique fluorinated structure enhances binding affinity, making it valuable in drug design.

Material Science

The compound's fluorinated nature makes it suitable for developing advanced materials with specific properties such as hydrophobicity and thermal stability. These materials are crucial in various applications, including coatings and polymers.

Chemical Research

As a model compound, it is used to study the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability. This research is vital for understanding how modifications can lead to improved performance in various chemical reactions.

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains by disrupting cell membranes or inhibiting metabolic pathways.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25.9 µM
    Methicillin-resistant Staphylococcus aureus (MRSA)12.9 µM
  • Antitumor Properties : Studies show that the compound inhibits tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis.
    Cancer TypeIC50 Value (µM)
    Human Cancer Cell Lines (NCI-60 panel)0.5 - 5
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth.

Mechanistic Insights

The mechanism of action involves interactions with molecular targets through its functional groups:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Observed to cause arrest at the G2/M phase in various cancer cell lines.
  • Induction of Apoptosis : Promotes apoptosis through caspase activation pathways.

Study 1: Antitumor Efficacy

A study evaluated the effects of the compound on human cancer cell lines using the NCI-60 cell panel. Results indicated significant inhibition of cell growth across multiple cancer types, with IC50 values ranging from 0.5 to 5 µM based on the specific cell line tested.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its effects, highlighting its interaction with topoisomerase enzymes as a potent inhibitor that prevents DNA replication in cancer cells.

Mechanism of Action

The mechanism of action of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-trifluoromethyl-phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .

Biological Activity

3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known by its IUPAC name (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C10H5F5O2
  • Molecular Weight : 252.14 g/mol
  • Melting Point : 89-90 °C
  • CAS Number : 1564157-26-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of this compound demonstrated significant inhibition against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial activity .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus5
This compoundMRSA8

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been linked to its ability to modulate the NF-kB signaling pathway. Studies indicate that certain derivatives can either enhance or inhibit NF-kB activity depending on the substituents on the phenyl ring. Compounds with electron-withdrawing groups like trifluoromethyl showed a marked decrease in NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

CompoundNF-kB Activity Change (%)
This compound-9%
Chlorinated analogue+10%

Cytotoxicity Studies

Cytotoxic effects were observed in various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity was evaluated using IC50 values, revealing that the presence of the trifluoromethyl group significantly enhances the cytotoxic potential of the compound.

Cell LineIC50 (µM)
MCF-715.6
Hek29320.1

The enhanced biological activity of this compound is attributed to:

  • Increased Lipophilicity : The trifluoromethyl group improves membrane permeability, facilitating better interaction with cellular targets.
  • Electron-Withdrawing Effects : These effects enhance hydrogen bonding with protein targets, increasing binding affinity and biological efficacy .

Case Studies

  • Study on Antimicrobial Activity : A comparative study demonstrated that compounds with similar structures exhibited varying degrees of activity against S. aureus. The study concluded that structural modifications significantly influence antimicrobial effectiveness .
  • Anti-inflammatory Research : Another study focused on the modulation of NF-kB by various analogs of cinnamic acid derivatives, where it was found that specific substitutions could either promote or inhibit inflammatory responses .

Q & A

Basic Research Question

  • HPLC-MS with C18 Columns : Use a gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Monitor at 254 nm and confirm masses via negative-ion mode ESI.
  • ICP-OES : Detect residual metal catalysts (e.g., Pd) at ppm levels.
  • Chiral HPLC : For enantiomeric purity assessment, employ a Chiralpak AD-H column with hexane/isopropanol (90:10).

How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in biological assays?

Advanced Research Question
The -CF₃ group:

  • Enhances Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro.
  • Modulates LogP : Increases lipophilicity (predicted LogP ~3.5), impacting membrane permeability. Validate via shake-flask method or HPLC-derived LogD.
  • Alters Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to compare interactions with and without the -CF₃ group in target proteins.

What strategies are effective for controlling stereochemistry during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Employ Evans auxiliaries (e.g., oxazolidinones) in the Knoevenagel step to enforce E-selectivity.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to bias cross-coupling outcomes.
  • Dynamic Resolution : Perform kinetic resolutions under basic conditions (e.g., L-proline) to enrich desired enantiomers.

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question
Discrepancies may stem from:

  • Solvent Effects : MD simulations using explicit solvent models (e.g., TIP3P water) improve docking accuracy.
  • Protein Flexibility : Perform ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM).
  • Off-Target Interactions : Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR).

What in vitro models are suitable for studying the compound’s metabolic pathways?

Basic Research Question

  • Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites.
  • Recombinant CYP450 Enzymes : Screen for isoforms (e.g., CYP3A4, CYP2D6) involved in oxidation.
  • Stable Isotope Tracing : Incorporate 13C^{13}\text{C}-labeled compound to track metabolic flux via NMR.

How can reaction conditions be optimized to suppress decarboxylation during storage?

Advanced Research Question
Decarboxylation is pH- and temperature-sensitive:

  • Storage : Maintain pH 4–6 (buffer with citrate or acetate) at –20°C under argon.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • Stabilizers : Add radical scavengers (e.g., BHT) to mitigate light-induced degradation.

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